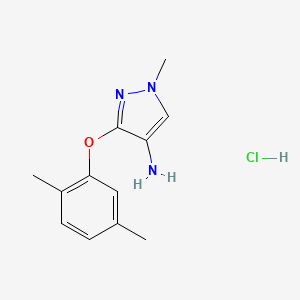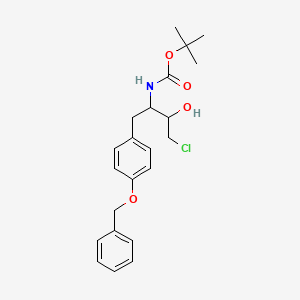![molecular formula C18H28N4O2 B12222447 1-{4-[(5-Ethylpyrimidin-2-yl)oxy]-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B12222447.png)
1-{4-[(5-Ethylpyrimidin-2-yl)oxy]-[1,4'-bipiperidine]-1'-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(5-Ethylpyrimidin-2-yl)oxy]-[1,4’-bipiperidine]-1’-yl}ethan-1-one is a complex organic compound that features a bipiperidine core with an ethylpyrimidinyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(5-Ethylpyrimidin-2-yl)oxy]-[1,4’-bipiperidine]-1’-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the bipiperidine core. One common method involves the reaction of 1,4’-bipiperidine with 5-ethylpyrimidin-2-ol under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(5-Ethylpyrimidin-2-yl)oxy]-[1,4’-bipiperidine]-1’-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The ethylpyrimidinyl group can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{4-[(5-Ethylpyrimidin-2-yl)oxy]-[1,4’-bipiperidine]-1’-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{4-[(5-Ethylpyrimidin-2-yl)oxy]-[1,4’-bipiperidine]-1’-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(5-Ethylpyrimidin-2-yl)piperidin-4-one: Shares the ethylpyrimidinyl group but differs in the core structure.
1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methoxyethanone: Similar in structure but with a methoxyethanone moiety instead of ethan-1-one.
Uniqueness
1-{4-[(5-Ethylpyrimidin-2-yl)oxy]-[1,4’-bipiperidine]-1’-yl}ethan-1-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H28N4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-[4-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C18H28N4O2/c1-3-15-12-19-18(20-13-15)24-17-6-10-22(11-7-17)16-4-8-21(9-5-16)14(2)23/h12-13,16-17H,3-11H2,1-2H3 |
InChI Key |
RYVIHQMPQYOBIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C3CCN(CC3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12222364.png)

![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B12222370.png)
![1-Propanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-3-(4-hydroxyphenyl)-](/img/structure/B12222383.png)

![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide](/img/structure/B12222387.png)
![2-(Piperidine-1-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B12222400.png)

![1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12222417.png)

![N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12222438.png)
methanethione](/img/structure/B12222440.png)

![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12222455.png)
